Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate
Description
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate is a synthetic organic compound featuring a piperidin-2,6-dione core substituted with a phenyl group at the 3-position and a methyl group at the nitrogen atom. The propanoate ester moiety is attached to the piperidine ring via the 3-position of the propanoate chain.
Properties
CAS No. |
5446-62-8 |
|---|---|
Molecular Formula |
C16H19NO4 |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate |
InChI |
InChI=1S/C16H19NO4/c1-17-13(18)8-10-16(15(17)20,11-9-14(19)21-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
InChI Key |
CHTQISKFOQVHMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCC(C1=O)(CCC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate typically involves the reaction of 3-phenylpiperidine-2,6-dione with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and temperature control are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between the target compound and its analogs:
Pharmacological and Physicochemical Insights
Thalidomide Analogs (4NO2PDPMe and 4APDPMe)
- Core Structure : Phthalimide (aromatic dicarboximide) vs. the target’s piperidin-2,6-dione (saturated diketone).
- The nitro (4NO2PDPMe) and amino (4APDPMe) groups on the phthalimide core modulate potency and metabolic stability.
- Activity : Both analogs exhibit uterus-relaxant effects, suggesting that the target compound’s piperidin-dione core may mimic phthalimide’s conformational rigidity but with altered steric and electronic profiles.
Pyridine Derivative (Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate)
- Core Structure : Aromatic pyridine vs. saturated piperidine. The pyridine’s electron-deficient aromatic system contrasts with the target’s electron-rich dioxopiperidine.
- Substituents: The 5-fluoro and 2-amino groups enhance hydrogen-bonding capacity and metabolic resistance. This compound’s polarity may differ significantly from the target’s lipophilic phenyl/diketone system.
Hydroxyethyl-Substituted Piperidine (Methyl 3-[2-(2-hydroxyethyl)piperidin-1-yl]propanoate)
- Core Structure : Unmodified piperidine vs. the target’s dioxopiperidine.
- This compound’s lower molecular weight (215.29 vs. ~291.3) suggests differences in bioavailability and membrane permeability.
Key Structural Determinants of Activity
- Electron Effects : The dioxopiperidine core in the target compound may act as a hydrogen-bond acceptor, similar to phthalimide’s carbonyl groups, but with reduced planarity due to ring saturation.
- Steric Hindrance : The 1-methyl group on the piperidine nitrogen may reduce steric clashes compared to bulkier substituents in analogs.
Biological Activity
Methyl 3-(1-methyl-2,6-dioxo-3-phenylpiperidin-3-yl)propanoate, with CAS Number 177200-90-7, is a compound of interest due to its potential biological activities. This article aims to summarize the available data on its biological effects, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C16H19NO4
- Molecular Weight : 289.326 g/mol
- Density : 1.17 g/cm³
- Boiling Point : 432.9°C at 760 mmHg
- Flash Point : 215.6°C
Research indicates that this compound may interact with various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Modulation of Receptor Activity : Preliminary studies suggest that it may act on neurotransmitter receptors, influencing neurological functions and behaviors.
Antimicrobial Activity
Studies have reported that this compound exhibits antimicrobial properties against various pathogens. For instance, it has demonstrated effectiveness in inhibiting the growth of certain bacterial strains in vitro.
Anticancer Properties
Some research suggests that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Neuroprotective Effects
The compound's interaction with neurotransmitter systems indicates potential neuroprotective effects. It may help in mitigating neurodegenerative conditions by reducing oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Research :
- Neuroprotective Study :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H19NO4 |
| Molecular Weight | 289.326 g/mol |
| Density | 1.17 g/cm³ |
| Boiling Point | 432.9°C |
| Flash Point | 215.6°C |
| Antimicrobial Activity | Effective against various pathogens |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Neuroprotective Effects | Reduces oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
